molecular formula C4H6O3S B018381 Propargyl Methanesulfonate Ester CAS No. 16156-58-4

Propargyl Methanesulfonate Ester

Cat. No.: B018381
CAS No.: 16156-58-4
M. Wt: 134.16 g/mol
InChI Key: OWAHJGWVERXJMI-UHFFFAOYSA-N
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Description

Propargyl Methanesulfonate Ester (CAS 16156-58-4) is a methanesulfonate ester derivative of propargyl alcohol, with the molecular formula C₄H₆O₃S and a molecular weight of 134.15 g/mol . It is a colorless to pale-yellow liquid, typically stored at 2–8°C in sealed containers due to its reactivity and hazards (H301: toxic if swallowed; H315: skin irritation) . The compound is utilized in organic synthesis, particularly in click chemistry and polymer production, and has emerging applications as an electrolyte additive in lithium-ion batteries . Its reactivity stems from the propargyl group, which enables alkyne-specific transformations, and the mesyl (methanesulfonyl) group, a robust leaving group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl mesylate can be synthesized through the reaction of propargyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yields. The general reaction scheme is as follows:

Propargyl alcohol+Methanesulfonyl chloridePropargyl mesylate+Hydrochloric acid\text{Propargyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{Propargyl mesylate} + \text{Hydrochloric acid} Propargyl alcohol+Methanesulfonyl chloride→Propargyl mesylate+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the synthesis of propargyl mesylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propargyl mesylate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The mesylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of propargylated derivatives.

    Cycloaddition: The triple bond in the propargyl group can participate in cycloaddition reactions, forming cyclic compounds.

    Reduction: The triple bond can be reduced to a double or single bond using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include aniline and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cycloaddition: Reagents such as azides are used in the presence of copper catalysts to form triazoles.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

    Propargylamines: Formed through nucleophilic substitution with amines.

    Triazoles: Formed through cycloaddition with azides.

    Alkenes and alkanes: Formed through reduction of the triple bond.

Scientific Research Applications

Propargyl mesylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the synthesis of bioactive molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of drugs for the treatment of neurological disorders, such as Parkinson’s disease, due to its ability to inhibit monoamine oxidase enzymes.

    Industry: Applied in the production of advanced materials, including polymers and coatings, due to its reactivity and ability to introduce functional groups.

Mechanism of Action

The mechanism of action of propargyl mesylate involves the reactivity of the propargyl group. The triple bond in the propargyl group can undergo nucleophilic attack, leading to the formation of new bonds. In biological systems, propargyl mesylate can inhibit enzymes by covalently modifying active site residues, thereby blocking enzyme activity. This mechanism is particularly relevant in the inhibition of monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters.

Comparison with Similar Compounds

Reactivity and Stability

Propargyl Methanesulfonate Ester exhibits unique reactivity with Lewis acids like B(C₆F₅)₃. Unlike propargyl esters or amides, it forms a six-membered zwitterionic adduct that resists 1,2-addition due to carbocation instability in the intermediate (Scheme 4 in ). Comparatively:

  • Propargyl Amides (e.g., zwitterionic 5-alkylidene-4,5-dihydrooxazolium borates) stabilize positive charge on nitrogen, enabling 1,2-addition products .
  • Methyl Methanesulfonate undergoes nucleophilic substitution (e.g., alkylation) but lacks alkyne-driven cyclization .

Thermal Stability : Propargyl Methanesulfonate’s six-membered ring adduct is less thermodynamically stable than five-membered rings formed by propargyl esters/amides, leading to lower reactivity in cyclization .

Biological Activity

Propargyl Methanesulfonate Ester (PMSE), also known as Propargyl Mesylate, is a compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article reviews the biological activity of PMSE, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Chemical Formula : C4_4H6_6O3_3S
  • Molecular Weight : 134.15 g/mol
  • CAS Number : 16156-58-4
  • Physical State : Light orange to brown liquid
  • Solubility : Soluble in chloroform, ethyl acetate, and methanol
  • Stability : Moisture sensitive; should be stored under inert atmosphere

Mechanisms of Biological Activity

PMSE exhibits various biological activities primarily through its ability to interact with biological macromolecules. Its propargyl group is known for participating in nucleophilic substitution reactions, which can lead to modifications of proteins and nucleic acids.

  • Inhibition of Enzymatic Activity : PMSE has been shown to inhibit certain enzymes by modifying cysteine residues. This action can disrupt normal cellular functions and signaling pathways.
  • Anticancer Properties : Research indicates that PMSE can induce apoptosis in cancer cells. The compound's ability to affect cell viability has been demonstrated through assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
  • Neuroprotective Effects : Some studies suggest that PMSE may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionModifies cysteine residues
Anticancer ActivityInduces apoptosis via mitochondrial pathways
NeuroprotectionReduces oxidative stress in neuronal cells
Peptide SynthesisActs as a protecting group in peptide synthesis

Case Study 1: Anticancer Activity

A study investigated the effects of PMSE on HepG2 liver cancer cells. The MTT assay revealed that PMSE significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

Case Study 2: Enzyme Inhibition

In another study, PMSE was tested for its ability to inhibit the enzyme acetylcholinesterase (AChE). The results showed that PMSE could effectively inhibit AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease.

Applications in Medicinal Chemistry

PMSE is not only valuable for its biological activities but also serves as a versatile intermediate in organic synthesis. Its ability to act as a protecting group during peptide synthesis has been highlighted in various research articles. The propargyl moiety allows for selective reactions that can facilitate the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Propargyl Methanesulfonate Ester, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via esterification of methanesulfonic acid with propargyl alcohol. A representative method involves hydrolysis of a precursor (e.g., compound 20 in ) using NaOH/H₂O/MeOH, followed by acidification with HCl/H₂O to yield the intermediate acid (21 ). Subsequent coupling with propargyl alcohol using activating agents like EDC-HCl, HOBt, and 4-DMAP achieves the ester product (22a ) in ~80% yield . Optimization strategies include:

  • Catalyst selection : 4-DMAP enhances reaction efficiency.
  • Temperature control : Room temperature minimizes side reactions.
  • Purification : Column chromatography or distillation ensures high purity. A comparative analysis of synthetic routes is provided below:
MethodYield (%)Key ConditionsReference
EDC/HOBt/4-DMAP80RT, anhydrous DMF
DIPEA/ClCO₂Et780°C to RT, dichloromethane

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Structural confirmation relies on ¹H/¹³C NMR to verify the propargyl (-C≡CH) and methanesulfonate (-SO₃-) moieties. Purity is assessed via HPLC (reverse-phase C18 column, UV detection at 210 nm) or GC-MS (using helium carrier gas). Quantitative analysis of impurities (e.g., residual propargyl alcohol) requires calibration curves with spiked standards .

Advanced Research Questions

Q. How do solvent systems and catalysts influence the reactivity of this compound in nucleophilic substitution reactions?

The electrophilic sulfonate group undergoes nucleophilic attack, but solvent polarity and catalyst choice critically impact reaction rates. For example:

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating substitutions .
  • Copper(I) catalysts enable click chemistry with azides, as seen in hemoglobin-conjugated micelle synthesis (). Contradictions in reactivity data may arise from trace moisture (hydrolyzes the ester) or competing side reactions (e.g., alkyne dimerization). Controlled anhydrous conditions and inert atmospheres are essential .

Q. What strategies mitigate sulfonate ester impurity formation during synthesis?

Sulfonate esters (e.g., methyl methanesulfonate) are genotoxic impurities that require strict control. Key mitigation approaches include:

  • Low-temperature reactions : Reduce esterification side reactions between methanesulfonic acid and alcohols .
  • In situ quenching : Add scavengers like amines to trap residual sulfonic acids.
  • Analytical monitoring : Use LC-MS/MS with detection limits ≤1 ppm to quantify impurities .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies show:

  • Thermal degradation : Above 40°C, decomposition yields methanesulfonic acid and propargyl alcohol.
  • Hydrolytic degradation : Aqueous media (pH <5 or >8) accelerate hydrolysis. Degradation pathways are validated via accelerated stability testing (40°C/75% RH for 6 months) and mass spectrometry to identify byproducts .

Q. Methodological Considerations

Q. How should researchers address contradictions in reported reactivity or spectral data for this compound?

Discrepancies often stem from:

  • Stereoelectronic effects : Alkyne conjugation may alter reaction pathways.
  • Instrumental variability : Standardize NMR shimming or HPLC column batches. Reproduce experiments under published conditions and validate with orthogonal techniques (e.g., IR for functional groups) .

Q. What in vitro or in vivo models are appropriate for studying this compound’s bioactivity?

  • In vitro : Use human liver microsomes to assess metabolic stability.
  • In vivo : Rodent models evaluate pharmacokinetics, but ethical approvals (per ) and proper handling (PPE, fume hoods) are mandatory due to toxicity risks .

Q. Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

  • Detailed protocols : Report molar ratios, stirring times, and purification steps (per ).
  • Open data : Share raw NMR/HPLC files in repositories (e.g., Zenodo) for peer validation .
  • Statistical rigor : Use ANOVA for batch-to-batch variability analysis .

Properties

IUPAC Name

prop-2-ynyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAHJGWVERXJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308323
Record name propargyl mesylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-58-4
Record name 2-Propyn-1-ol, methanesulfonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propargyl mesylate
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Record name 2-Propynyl methanesulfonate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Propargyl Methanesulfonate Ester
Propargyl Methanesulfonate Ester
Propargyl Methanesulfonate Ester
Propargyl Methanesulfonate Ester
Propargyl Methanesulfonate Ester
Propargyl Methanesulfonate Ester

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